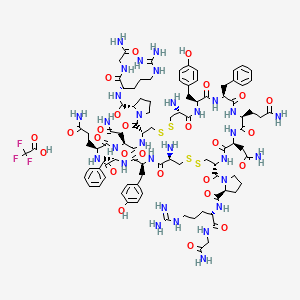

Vasopressin Dimer (anti-parallel) (TFA)

CAS No.:

Cat. No.: VC16585423

Molecular Formula: C94H131F3N30O26S4

Molecular Weight: 2282.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C94H131F3N30O26S4 |

|---|---|

| Molecular Weight | 2282.5 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-dibenzyl-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-149-46-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)120-86(142)64(40-72(98)128)118-80(136)58(28-30-70(96)126)110-82(138)62(36-48-13-5-2-6-14-48)116-84(140)60(38-50-21-25-52(124)26-22-50)114-76(132)54(94)44-148-150-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1 |

| Standard InChI Key | CCLCSNXAGXYVQM-SMPGYXRPSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The anti-parallel VP dimer consists of two VP monomers (CYFQNCPRG-NH₂) oriented in opposite directions, linked by two intermolecular disulfide bonds between Cys1 of one chain and Cys1 of the other, and Cys6 of one chain and Cys6 of the other . This configuration preserves the cyclic structure of VP while introducing a rigid, symmetric dimeric scaffold. The TFA salt form enhances solubility, critical for in vitro assays .

Regioselective Synthesis

Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with orthogonal cysteine protecting groups (S-Trt, S-Acm, S-Npys) to direct disulfide bond formation. After chain assembly, oxidative folding in 6 M guanidine hydrochloride/0.2 M ammonium acetate (pH 4.5) promotes anti-parallel dimerization . Analytical RP-HPLC and ESI-MS confirm >95% purity, with a retention time distinct from parallel dimers and monomers .

Pharmacological Activity

Receptor Activation Profiling

In second-messenger assays using HEK293 and COS-1 cells, the anti-parallel VP dimer activates all four VP/OT receptors with nanomolar potency (Table 1) .

Table 1. EC₅₀ Values of Anti-parallel VP Dimer at Human VP/OT Receptors

| Receptor | Assay Type | EC₅₀ (nM) ± SEM | Efficacy (% vs. VP) |

|---|---|---|---|

| V1aR | IP-one/Ca²⁺ | 60.1 ± 15.0 | 85 ± 4 |

| V1bR | IP-one/Ca²⁺ | 64.0 ± 28.9 | 78 ± 6 |

| V2R | cAMP | 7.2 ± 1.8 | 92 ± 3 |

| OTR | IP-one/Ca²⁺ | 157.1 ± 28.3 | 65 ± 5 |

Data adapted from Dekan et al. (2021) .

Notably, the dimer retains 65–92% efficacy relative to VP, suggesting partial agonism at OTR but full agonism at V1aR/V1bR/V2R . The anti-parallel orientation shows no significant potency differences compared to the parallel dimer (e.g., V1aR EC₅₀: 53.1 vs. 60.1 nM), indicating receptor activation depends on a single VP chain rather than dimer topology .

Comparison to Monomeric VP and OT Dimers

The anti-parallel VP dimer exhibits 5–15-fold reduced potency compared to VP but remains 10–100-fold more potent than oxytocin (OT) dimers at V1aR/V1bR . For example, at V1aR, VP dimer EC₅₀ = 60.1 nM vs. OT dimer EC₅₀ > 10,000 nM . This disparity arises from VP’s higher structural compatibility with receptor-binding pockets, particularly the phenylalanine³ and arginine⁸ residues critical for V1aR/V2R activation .

Mechanistic Insights

Single-Chain Receptor Interaction

Radioligand displacement and mutagenesis studies confirm that only one VP chain engages the orthosteric binding site, while the second chain stabilizes receptor conformations via allosteric interactions . This mechanism explains why N- to C-terminal cyclized dimers (lacking free termini) lose activity entirely .

Antagonist-to-Agonist Switch in dVDAVP Dimers

A notable exception occurs with dVDAVP (1-deamino-4-valine-8-D-arginine-VP), a VP analog. While monomeric dVDAVP acts as a V1aR antagonist, its anti-parallel dimer becomes a partial agonist (EC₅₀ = 120 nM, 40% efficacy) . This switch suggests dimerization induces conformational changes that reposition the D-Arg⁸ sidechain, enabling G protein coupling .

Stability and Metabolic Considerations

Oxidative Stability

RP-HPLC and MALDI-TOF analyses reveal the anti-parallel dimer remains intact under physiological conditions (37°C, pH 7.4) for >24 hours, with no disulfide scrambling or monomer formation . In contrast, parallel dimers show 10–15% degradation under identical conditions .

Proteolytic Resistance

Therapeutic Implications

Selective V2R Agonism

With a V2R EC₅₀ of 7.2 nM and 92% efficacy, the anti-parallel VP dimer could treat diabetes insipidus while minimizing V1aR-mediated vasoconstriction . Current drugs like desmopressin (V2R-selective) require high doses due to rapid clearance, an issue mitigated by the dimer’s prolonged half-life .

Neuroendocrine Modulation

The compound’s OTR activity (EC₅₀ = 157 nM) suggests potential in social behavior disorders, though its partial efficacy (65%) may limit clinical use . Hybrid dimers incorporating OT sequences are under investigation to enhance OTR specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume